3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20124356
InChI: InChI=1S/C11H8N2O6/c14-10(9-8(11(15)16)5-19-12-9)6-1-3-7(4-2-6)13(17)18/h1-5,10,14H,(H,15,16)
SMILES:
Molecular Formula: C11H8N2O6
Molecular Weight: 264.19 g/mol

3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC20124356

Molecular Formula: C11H8N2O6

Molecular Weight: 264.19 g/mol

* For research use only. Not for human or veterinary use.

3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid -

Specification

Molecular Formula C11H8N2O6
Molecular Weight 264.19 g/mol
IUPAC Name 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8N2O6/c14-10(9-8(11(15)16)5-19-12-9)6-1-3-7(4-2-6)13(17)18/h1-5,10,14H,(H,15,16)
Standard InChI Key NBUAPIAFWOUWIP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid, reflects its core isoxazole ring substituted at positions 3 and 4. The isoxazole moiety (a five-membered heterocycle with oxygen and nitrogen atoms) is functionalized with:

  • A hydroxymethyl group at position 3, linked to a 4-nitrophenyl substituent.

  • A carboxylic acid group at position 4.

This arrangement introduces both polar (hydroxy, nitro, carboxylic acid) and hydrophobic (aromatic ring) regions, influencing solubility and target interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈N₂O₆
Molecular Weight264.19 g/mol
SMILESC1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)N+[O-]
InChI KeyNBUAPIAFWOUWIP-UHFFFAOYSA-N

Synthesis Strategies

General Approaches

Synthesis typically involves multi-step reactions leveraging nucleophilic additions and cyclization. A common pathway, inferred from analogous isoxazole derivatives , involves:

  • Formation of the isoxazole core via condensation of hydroxylamine with diketones or β-keto esters.

  • Functionalization at position 3 through aldol-like reactions using 4-nitrobenzaldehyde.

  • Carboxylic acid introduction at position 4 via hydrolysis of ester precursors.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Isoxazole ring formationHydroxylamine, β-keto ester60–75%
2Aldol addition at C34-Nitrobenzaldehyde, In(OTf)₃65–80%
3Ester hydrolysis to carboxylic acidNaOH, reflux>90%

Catalysts like indium(III) trifluoromethanesulfonate (In(OTf)₃) enhance imine formation efficiency during aldol steps . The nitro group’s electron-withdrawing nature moderates reactivity, necessitating controlled conditions to avoid over-oxidation.

Physicochemical Characterization

Spectral Data

While specific spectra for this compound are unavailable, analogous isoxazoles exhibit:

  • IR Spectroscopy: Strong absorption at ~1620 cm⁻¹ (C=O stretch of carboxylic acid) and ~3450 cm⁻¹ (O-H stretch) .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.4–8.1 ppm), hydroxymethyl (δ 4.8–5.2 ppm), and isoxazole protons (δ 2.0–2.5 ppm for methyl groups) .

  • Mass Spectrometry: Molecular ion peaks at m/z 264.19 ([M+H]⁺) with fragmentation patterns reflecting loss of NO₂ (46 Da) and H₂O (18 Da).

Biological Activity and Mechanism

Apoptotic Pathway Modulation

In Jurkat T-cells, MM3 upregulated caspase-8 (2.5-fold) and Fas (3.1-fold), suggesting pro-apoptotic activity via extrinsic pathways . The nitro derivative’s potential to stabilize NF-κB complexes could similarly dysregulate survival signals in hyperproliferative cells.

Pharmacological Applications

Anti-Inflammatory Therapeutics

The compound’s dual functionality (nitro for electron modulation, carboxylic acid for solubility) positions it as a candidate for:

  • Rheumatoid arthritis: Targeting TNF-α and IL-6 pathways.

  • Inflammatory bowel disease: Localized action in the gastrointestinal tract.

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